molecular formula C22H21N3O5S B2567858 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-98-6

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2567858
CAS-Nummer: 868369-98-6
Molekulargewicht: 439.49
InChI-Schlüssel: OWWZTGBECYAHPL-FCQUAONHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex molecule featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with ethyl and dimethoxy groups, linked via a benzamide bridge to a 2,5-dioxopyrrolidin-1-yl moiety.

Eigenschaften

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-4-24-19-15(29-2)8-9-16(30-3)20(19)31-22(24)23-21(28)13-6-5-7-14(12-13)25-17(26)10-11-18(25)27/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWZTGBECYAHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, supported by relevant studies and data.

Structural Characteristics

The compound features several key structural components:

  • Pyrrolidine Moiety : Contributes to the compound's reactivity and biological interactions.
  • Benzo[d]thiazole Derivative : Influences pharmacological properties due to its unique electronic structure.
  • Amide Bond : Important for biological activity and interaction with target proteins.

Molecular Formula and Weight

  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 336.38 g/mol

Synthesis Methods

The synthesis of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the benzo[d]thiazole moiety through nucleophilic substitution.
  • Amide bond formation to create the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Biological Activity Mechanism of Action References
AnticancerInhibition of cell proliferation through apoptosis induction.
AntimicrobialDisruption of bacterial cell wall synthesis.
Anti-inflammatoryInhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
  • Antimicrobial Properties : Another study evaluated its efficacy against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, suggesting potential as a new antimicrobial agent.
  • Anti-inflammatory Effects : In vitro assays showed that this compound could reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential for treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of compounds containing the pyrrolidine structure exhibit significant antimicrobial properties. For instance, various synthesized derivatives have been tested against gram-positive and gram-negative bacteria. The presence of specific functional groups enhances their lipophilicity, aiding in cellular penetration and efficacy against pathogens.

Compound Target Organism Activity
Compound AStaphylococcus aureusEffective
Compound BEscherichia coliModerate
Compound CCandida albicansHigh

Studies have shown that compounds similar to (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide demonstrate promising results in inhibiting bacterial growth and fungal infections through disc diffusion methods and minimum inhibitory concentration (MIC) assessments .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Research has focused on the compound's interaction with thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM, indicating strong potential for further development as anticancer agents .

Cell Line IC50 (µM)
HCT1160.47
MCF71.0
HUH71.4

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells while exhibiting lower toxicity toward normal cells .

Case Study 1: Synthesis and Characterization

A detailed study on the synthesis of pyrrolidine derivatives highlighted the use of various anhydrides to create new compounds with enhanced biological activity. Characterization techniques such as NMR and FTIR confirmed the successful synthesis of these derivatives .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide to target proteins associated with cancer and microbial infections. These studies suggest that modifications to the compound could lead to improved interactions and bioactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural similarities with two classes of derivatives:

  • Benzothiazole-based analogues : Compounds like 3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ones lack the dioxopyrrolidinyl-benzamide substituent but retain the ethyl and dimethoxy groups. These derivatives typically exhibit moderate solubility in polar solvents (e.g., DMSO) due to the absence of the hydrophilic dioxopyrrolidinyl group .
  • Dioxopyrrolidine-containing compounds: Derivatives such as N-(aryl)-3-(2,5-dioxopyrrolidin-1-yl)benzamides prioritize the dioxopyrrolidinyl group but omit the benzo[d]thiazole scaffold. These compounds often display enhanced bioavailability compared to non-pyrrolidinone analogues .

Physicochemical Properties

Property Target Compound Imidazo[1,2-a]pyridine 2d Benzodioxine-Thiadiazole I
Melting Point Not reported 215–217°C Not reported
Solubility Moderate (predicted in DMSO) Low (polar solvents) Low (non-polar solvents)
Key Functional Groups Dioxopyrrolidinyl, benzothiazole Nitrophenyl, cyano Benzodioxine, thiadiazole

Research Findings and Limitations

  • Spectral Characterization : The target compound’s structure would likely be confirmed via ¹H/¹³C NMR and HRMS, as demonstrated for compound 2d in .
  • Gaps in Evidence : Neither provided source directly addresses the target compound, necessitating extrapolation from structural motifs. For example, the ethyl and dimethoxy groups on the benzo[d]thiazole may sterically hinder interactions compared to simpler derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

Thiazole ring formation : React 3-ethyl-4,7-dimethoxybenzothiazol-2-amine with glyoxal derivatives under acidic conditions to generate the imine backbone .

Pyrrolidine-dione coupling : Introduce the 2,5-dioxopyrrolidin-1-yl moiety via nucleophilic acyl substitution using activated benzamide intermediates .

Z-isomer control : Use stereoselective crystallization or chiral auxiliaries to isolate the (Z)-configuration, confirmed by NOESY NMR .

  • Key Data :

StepYield (%)Purity (HPLC)Characterization Methods
165–7292–95IR, 1^1H NMR
250–6088–90LC-MS, elemental analysis
330–40≥99Chiral HPLC, NOESY

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Methodology :

  • NOESY NMR : Confirm spatial proximity of protons in the (Z)-configuration, such as between the benzamide carbonyl and thiazole ethyl group .
  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to resolve enantiomeric impurities .
  • X-ray crystallography : Resolve crystal structures to validate the imine geometry and substituent orientation .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodology :

  • Solubility screening : Test in DMSO, PBS (pH 7.4), and cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability studies : Monitor degradation under UV light, humidity (40–80% RH), and temperature (4–37°C) via UPLC-MS over 72 hours .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields for this compound’s synthesis?

  • Methodology :

  • Parameter selection : Optimize variables like temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%) .
  • Algorithm implementation : Use Gaussian process regression to model yield-response surfaces, reducing required experiments by 40–60% compared to OVAT (One Variable at a Time) .
    • Case Study :
Variable RangeInitial Yield (%)Optimized Yield (%)
Temperature: 80–100°C5578
Catalyst: 3 mol% Pd/C6082
Reaction time: 6–12 hrs6588

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Meta-analysis : Compare IC50_{50} values from enzyme inhibition (e.g., kinase assays) vs. cell-based viability (e.g., MTT). Adjust for assay interference (e.g., thiol reactivity in thiazole derivatives) .
  • SAR rationalization : Use molecular docking to identify binding pose discrepancies. For example, the 3-ethyl group may sterically hinder target engagement in rigid binding pockets .

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzo[d]thiazole core?

  • Methodology :

  • Directing groups : Install transient protecting groups (e.g., Boc) on the thiazole nitrogen to direct electrophilic substitution to the 4,7-methoxy positions .
  • Flow chemistry : Use continuous-flow reactors to precisely control reaction kinetics, minimizing undesired byproducts (e.g., N-oxide formation) .

Q. How to design robust stability-indicating assays for degradation product identification?

  • Methodology :

  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), hydrolytic (0.1N HCl/NaOH), and photolytic (ICH Q1B) conditions .
  • LC-HRMS/MS : Identify major degradation products (e.g., demethylation at 4,7-methoxy groups or pyrrolidine-dione ring-opening) with accurate mass <2 ppm error .

Methodological Considerations

Q. What statistical tools are recommended for analyzing dose-response data in target engagement studies?

  • Methodology :

  • Four-parameter logistic model : Fit sigmoidal curves to calculate EC50_{50}, Hill slope, and maximal efficacy (R2^2 > 0.98) .
  • Bootstrap resampling : Estimate 95% confidence intervals for potency metrics, critical for validating low-nanomolar inhibitors .

Q. How to validate the role of the (Z)-configuration in pharmacological activity?

  • Methodology :

  • Isomer comparison : Synthesize and test the (E)-isomer. Differences >10-fold in IC50_{50} indicate stereochemical dependency .
  • Molecular dynamics : Simulate ligand-receptor interactions over 100 ns trajectories to assess conformational stability of the (Z)-form .

Key Challenges and Solutions

ChallengeSolutionEvidence
Low yield in final coupling stepSwitch from EDCI/HOBt to DMTMM as coupling reagent; improve atom economy
Epimerization during purificationUse low-temperature silica chromatography (0–4°C) and acid-free eluents
HPLC method developmentEmploy charged aerosol detection (CAD) for non-UV-absorbing impurities

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.